molecular formula C15H19N3OS B2830030 N-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)pivalamide CAS No. 361990-51-4

N-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)pivalamide

Cat. No.: B2830030
CAS No.: 361990-51-4
M. Wt: 289.4
InChI Key: ZLYUMQKUBLBDRF-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide is a complex organic compound with a unique structure that incorporates a benzothiolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide typically involves multiple steps, starting from commercially available reagents

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound shares a similar tetrahydro structure but differs in its functional groups.

    5,6,7,8-Tetrahydro-2,4-dimethylquinoline: This compound has a similar core structure but different substituents.

Uniqueness

2,2-dimethyl-N-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)propanamide is unique due to its specific combination of functional groups and its benzothiolo-pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)14(19)18-12-11-9-6-4-5-7-10(9)20-13(11)17-8-16-12/h8H,4-7H2,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYUMQKUBLBDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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